![molecular formula C13H17NO3 B12521166 3-(But-3-enoyl)-1-ethyl-3-azabicyclo[3.2.1]octane-2,7-dione CAS No. 821306-63-2](/img/structure/B12521166.png)
3-(But-3-enoyl)-1-ethyl-3-azabicyclo[3.2.1]octane-2,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(But-3-enoyl)-1-ethyl-3-azabicyclo[3.2.1]octane-2,7-dione is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the azabicyclo family, which is known for its diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(But-3-enoyl)-1-ethyl-3-azabicyclo[3.2.1]octane-2,7-dione typically involves multiple steps, starting from simpler organic molecules. One common method involves the double Michael addition to cyclic dienones, which allows for the formation of the bicyclic core . This reaction proceeds with high yields and offers control over the stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve the use of strong alkali and alcohol to generate intermediate compounds, followed by hydrolysis reactions to obtain the final product in high yield . These methods are designed to be scalable and efficient, ensuring the availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(But-3-enoyl)-1-ethyl-3-azabicyclo[3.2.1]octane-2,7-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like hydrogen gas or metal hydrides for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or alcohols, while reduction reactions may yield alkanes or alkenes.
Scientific Research Applications
3-(But-3-enoyl)-1-ethyl-3-azabicyclo[3.2.1]octane-2,7-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a model compound for studying the behavior of bicyclic structures in biological systems.
Medicine: It has potential therapeutic applications due to its unique structure and biological activity.
Industry: It is used in the production of various materials and chemicals
Mechanism of Action
The mechanism of action of 3-(But-3-enoyl)-1-ethyl-3-azabicyclo[3.2.1]octane-2,7-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.2.1]octane: A simpler bicyclic compound with similar structural features.
Bicyclo[3.3.1]nonane: Another bicyclic compound with a different ring size and structure
Uniqueness
3-(But-3-enoyl)-1-ethyl-3-azabicyclo[3.2.1]octane-2,7-dione is unique due to its specific functional groups and the presence of the azabicyclo core. This gives it distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
821306-63-2 |
|---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
3-but-3-enoyl-1-ethyl-3-azabicyclo[3.2.1]octane-2,7-dione |
InChI |
InChI=1S/C13H17NO3/c1-3-5-11(16)14-8-9-6-10(15)13(4-2,7-9)12(14)17/h3,9H,1,4-8H2,2H3 |
InChI Key |
HXOJYIBTCWRSAS-UHFFFAOYSA-N |
Canonical SMILES |
CCC12CC(CC1=O)CN(C2=O)C(=O)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


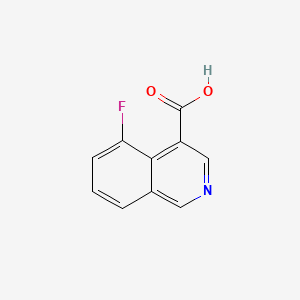
![N-[4-(2-methylpropyl)phenyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B12521105.png)
![Pyrazolo[1,5-b][1,2,4]triazine, 7-(1,1-dimethylethyl)-2,3-dimethyl-](/img/structure/B12521107.png)
![4-{[10-(Acryloyloxy)decyl]sulfanyl}benzoic acid](/img/structure/B12521109.png)

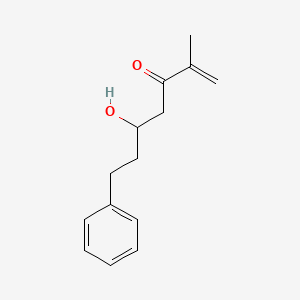
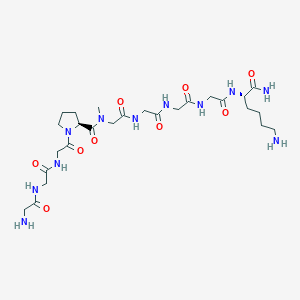
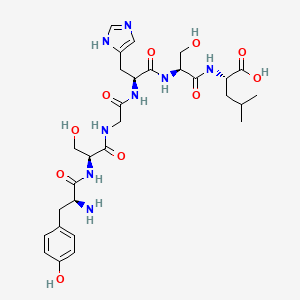
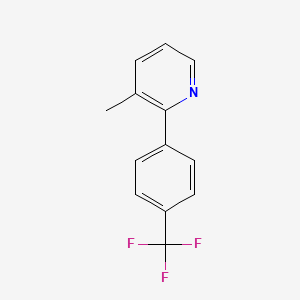

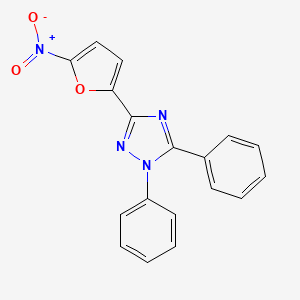
![1H-Pyrazole-5-carboxamide, 1-(6-chloro-2-naphthalenyl)-N-[2'-[(dimethylamino)methyl]-3-fluoro[1,1'-biphenyl]-4-yl]-3-methyl-](/img/structure/B12521163.png)
![Acetic acid;benzo[a]anthracene-3,4-diol](/img/structure/B12521171.png)

